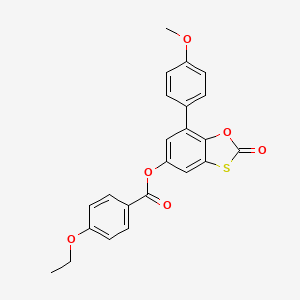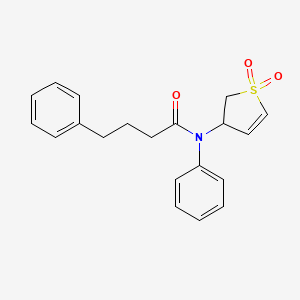
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N,4-diphenylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,1-ジオキシド-2,3-ジヒドロチオフェン-3-イル)-N,4-ジフェニルブタンアミド: は、複素環式化合物のファミリーに属する合成有機化合物です。この化合物は、さまざまな生物学的プロセスに関与することで知られている1,1-ジオキシド-2,3-ジヒドロチオフェン骨格を特徴としています。
準備方法
合成経路と反応条件: N-(1,1-ジオキシド-2,3-ジヒドロチオフェン-3-イル)-N,4-ジフェニルブタンアミドの合成は、通常、クロロアセチルクロリドとチアミンを反応させて、続いて過硫酸カリウム、無水酢酸、および2-アミノ-4-クロロフェノールと反応させることを含みます。合成された化合物は、核磁気共鳴(NMR)、フーリエ変換赤外分光法(FTIR)、および質量分析法(MS)などの手法を使用して特徴付けることができます。
工業的製造方法: この化合物の工業的製造方法は、文献ではあまりよく説明されていません。合成プロセスは、標準的な有機合成技術を使用してスケールアップすることができ、目的の生成物を得るために適切な反応条件と精製工程を保証します。
化学反応の分析
反応の種類: N-(1,1-ジオキシド-2,3-ジヒドロチオフェン-3-イル)-N,4-ジフェニルブタンアミドは、酸化、還元、置換反応など、さまざまな化学反応を起こします。
一般的な試薬と条件:
酸化: 過マンガン酸カリウムまたは過酸化水素を酸化剤として使用できます。
還元: 水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムは一般的な還元剤です。
置換: ハロゲン化反応は、塩素または臭素などの試薬を使用して行うことができます。
生成される主な生成物: これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化によりスルホキシドまたはスルホンが生成される可能性があり、還元によりチオールまたはチオエーテルが生成される可能性があります。
科学研究への応用
N-(1,1-ジオキシド-2,3-ジヒドロチオフェン-3-イル)-N,4-ジフェニルブタンアミドは、科学研究で幅広い用途を持っています。
化学: さまざまな複雑な分子を形成するための有機合成における中間体として使用されます。
生物学: 抗菌性および抗腫瘍性の可能性について研究されています。
医学: 抗癌作用や抗炎症作用などの治療の可能性について調査されています。
科学的研究の応用
N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-N,4-DIPHENYLBUTANAMIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
作用機序
N-(1,1-ジオキシド-2,3-ジヒドロチオフェン-3-イル)-N,4-ジフェニルブタンアミドの作用機序は、特定の分子標的と経路との相互作用を含みます。この化合物は、特定の酵素または受容体に結合してその活性を調節することにより、その効果を発揮すると考えられています。関与する正確な分子標的と経路は、まだ調査中ですが、研究によると、細胞増殖と炎症に関与する重要な酵素を阻害する可能性があります。
類似化合物の比較
類似化合物:
- N-(1,1-ジオキシド-2,3-ジヒドロチオフェン-3-イル)ベンズアミド
- N-(1,1-ジオキシド-2,3-ジヒドロチオフェン-3-イル)-2-メトキシベンズアミド
- N-(1,1-ジオキシド-2,3-ジヒドロチオフェン-3-イル)-N-フェニルベンゼンスルホンアミド
比較: これらの類似化合物と比較して、N-(1,1-ジオキシド-2,3-ジヒドロチオフェン-3-イル)-N,4-ジフェニルブタンアミドは、その特定の構造的特徴とブタンアミド部分の存在により、ユニークです。
類似化合物との比較
Similar Compounds
- 1,1-Dioxido-2,3-dihydro-3-thiophenyl nitrate
- 1,1-Dioxido-2,3-dihydro-3-thiophenyl N’-benzylidenecarbamohydrazonothioate
- N-(1,1-Dioxido-2,3-dihydro-3-thiophenyl)-2-[(5E)-5-(2-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide
Uniqueness
N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-N,4-DIPHENYLBUTANAMIDE is unique due to its specific combination of functional groups and structural features
特性
分子式 |
C20H21NO3S |
|---|---|
分子量 |
355.5 g/mol |
IUPAC名 |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N,4-diphenylbutanamide |
InChI |
InChI=1S/C20H21NO3S/c22-20(13-7-10-17-8-3-1-4-9-17)21(18-11-5-2-6-12-18)19-14-15-25(23,24)16-19/h1-6,8-9,11-12,14-15,19H,7,10,13,16H2 |
InChIキー |
WTVYCEQCZSNYRO-UHFFFAOYSA-N |
正規SMILES |
C1C(C=CS1(=O)=O)N(C2=CC=CC=C2)C(=O)CCCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


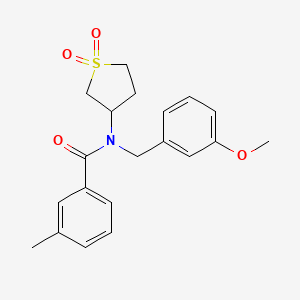
![5-(furan-2-ylmethyl)-4-[4-(hexyloxy)phenyl]-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11417015.png)
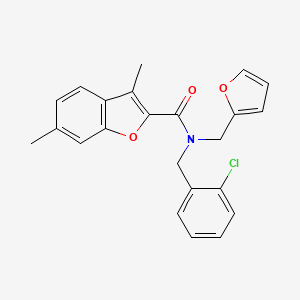
![2-[(E)-2-(4-chlorophenyl)ethenyl]-1-(2-methylprop-2-en-1-yl)-1H-benzimidazole](/img/structure/B11417027.png)
![1-(3-(4-benzhydrylpiperazin-1-yl)-3-oxopropyl)-4-(2-chlorobenzyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B11417032.png)
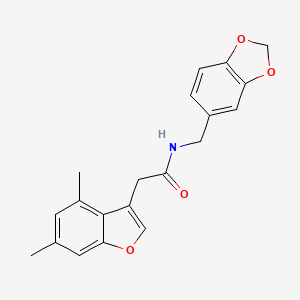
![4-[(2-chlorophenyl)methyl]-1-{3-oxo-3-[4-(pyrimidin-2-yl)piperazin-1-yl]propyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B11417045.png)
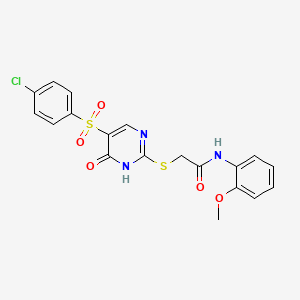
![4-(3-(Phenylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)morpholine](/img/structure/B11417059.png)
![N-ethyl-2-{[(6-methyl-1-benzofuran-3-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11417063.png)
![ethyl [9-cyano-8-(3,4-dimethoxyphenyl)-6-oxo-7,8-dihydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazin-3(4H)-yl]acetate](/img/structure/B11417069.png)


